ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Description
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carbox
Biological Activity
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23NO5
- Molecular Weight : 369.41 g/mol
- CAS Number : 634593-64-9
- Structure : The compound features an indole core substituted with ethoxy and oxoethoxy groups, which are critical for its biological activity.
The biological activity of this compound appears to be linked to its interaction with key enzymes and receptors involved in inflammatory processes. Notably, compounds with similar structures have been shown to inhibit the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation.
Inhibition of 5-Lipoxygenase
Research has demonstrated that derivatives of indole carboxylates can effectively inhibit 5-LO. For instance:
- A study indicated that certain indole derivatives exhibited IC50 values as low as 0.23 μM against 5-LO in human polymorphonuclear leukocytes, suggesting a strong anti-inflammatory potential .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:
These findings indicate that the compound may have potential as an anticancer agent.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the significance of specific substituents on the indole ring and their impact on biological activity:
- Ethoxy and Oxoethoxy Groups : These groups are essential for enhancing solubility and bioavailability.
- Dimethyl Substituents : The presence of methyl groups at positions 1 and 2 on the indole ring appears to contribute to increased potency against targeted enzymes.
Properties
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-21-15(19)10-23-12-7-8-14-13(9-12)16(11(3)18(14)4)17(20)22-6-2/h7-9H,5-6,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUFTZOTLCFLRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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